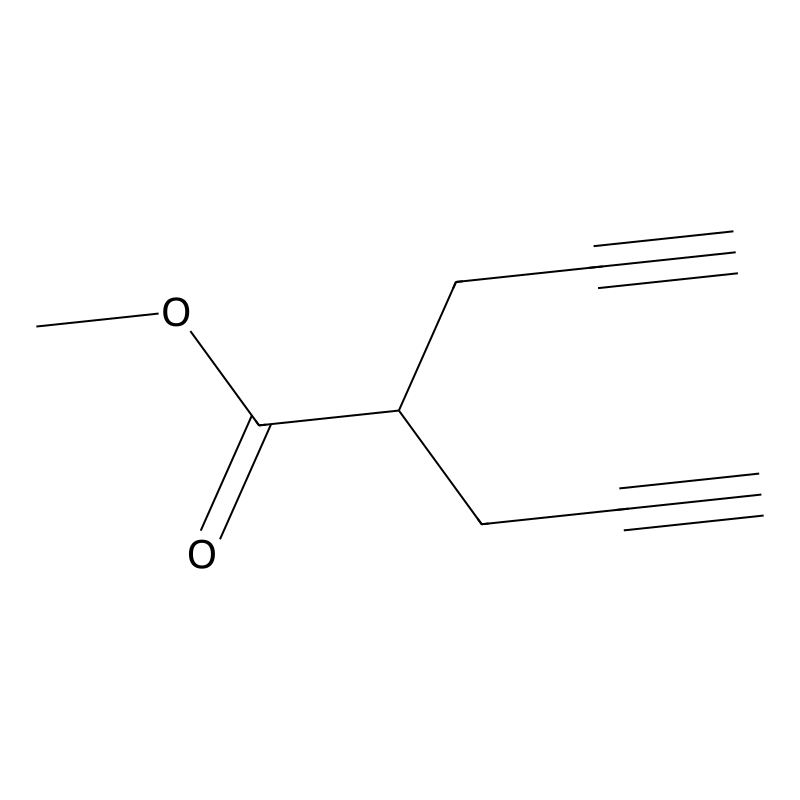

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is an organic compound characterized by its unique structure, which includes a ynoate functional group. Its molecular formula is , and it features a pentynoate moiety that contributes to its reactivity and potential applications in organic synthesis. This compound is known for its alkyne functionality, which allows for various chemical transformations, making it a valuable intermediate in synthetic chemistry.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 2-(prop-2-yn-1-yl)pent-4-ynoic acid. This reaction typically involves the addition of water across the carbonyl group, resulting in the formation of a carboxylic acid .

- Cyclization Reactions: The compound can undergo cyclization reactions with various nucleophiles, leading to the formation of cyclic structures. For instance, reactions with propargyl amines in the presence of metal catalysts have been documented, yielding pyrrole derivatives .

- Alkylation: Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate can act as an electrophile in alkylation reactions, where it reacts with nucleophiles to form new carbon-carbon bonds .

Several synthesis methods for methyl 2-(prop-2-yn-1-yl)pent-4-ynoate have been reported:

- Direct Esterification: This method involves reacting pent-4-ynoic acid with propargyl alcohol in the presence of an acid catalyst to yield the desired ester .

- Reflux Conditions: In one reported synthesis route, methyl 2-(prop-2-yn-1-yl)pent-4-ynoate was obtained by refluxing a mixture of sodium hydroxide and ethanol with the corresponding acid under controlled conditions for several hours .

- Use of Catalysts: Transition metal catalysts have been employed to facilitate reactions involving this compound, enhancing yields and selectivity during synthesis .

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.

- Material Science: Due to its reactive alkyne group, it can be utilized in the development of new materials with specific properties.

- Agricultural Chemistry: Compounds derived from methyl 2-(prop-2-yn-1-yl)pent-4-ynoate may have applications as agrochemicals or pesticides due to their potential biological activity .

Interaction studies involving methyl 2-(prop-2-yn-1-yl)pent-4-ynoate primarily focus on its reactivity with various nucleophiles and electrophiles. Research has demonstrated that this compound can participate in Michael additions and cycloaddition reactions, showcasing its versatility as a building block in organic synthesis . Additionally, studies on its interaction with biological macromolecules could provide insights into its potential therapeutic applications.

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate shares structural similarities with several other compounds that also contain ynoate or alkyne functionalities. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-butenyl acetate | Contains a butenyl group | Used in flavoring and fragrance |

| Ethyl 3-methylpentanoate | Contains an ethyl group | Known for its use in synthetic pathways |

| Propynyl acetate | Contains an acetylenic bond | Utilized as a solvent and intermediate |

| Methyl 3-pentenoate | Features a pentenoic acid | Important for polymer synthesis |

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is unique due to its specific arrangement of functional groups that allow for distinct reactivity patterns compared to these similar compounds. Its ability to undergo diverse chemical transformations makes it particularly valuable in synthetic organic chemistry .

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate has the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. Its IUPAC name, methyl 2-prop-2-ynylpent-4-ynoate, reflects the ester group at position 1 and two propargyl (alkyne) substituents at positions 2 and 4 of the pentanoate backbone. The structure features two reactive terminal alkynes, enabling participation in Huisgen cycloadditions and Sonogashira couplings, while the ester group offers sites for hydrolysis or transesterification.

Structural Features

- Alkyne Functionality: The prop-2-yn-1-yl groups at C2 and C4 introduce sp-hybridized carbons, creating linear geometry and high reactivity toward metal-catalyzed cross-couplings.

- Ester Group: The methyl ester at C1 provides stability compared to free carboxylic acids while remaining amenable to hydrolysis under basic conditions.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Likely soluble in organic solvents (e.g., EtOH, DCM) |